butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethylsulfanyl group, and a benzoate ester. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Esterification: The final step involves the esterification of the quinazolinone derivative with butyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, acids, and bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various ester derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can be compared with other quinazolinone derivatives, such as:
4-oxo-3,4-dihydroquinazolin-3-yl benzoate: Lacks the ethylsulfanyl group, which may result in different biological activities and binding properties.
Ethyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which can affect its chemical reactivity and biological interactions.
Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]phenylacetate: Has a phenylacetate ester instead of a benzoate ester, which may influence its solubility and pharmacokinetic properties.
These comparisons highlight the unique structural features of this compound and their potential impact on its chemical and biological properties.
Properties
IUPAC Name |
butyl 4-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-5-14-26-20(25)15-10-12-16(13-11-15)23-19(24)17-8-6-7-9-18(17)22-21(23)27-4-2/h6-13H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMBNIFJFBOBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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